
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with chloromethyl methyl ether and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Alcohols or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-(bromomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(iodomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(fluoromethyl)-2-(methanesulfonylmethyl)propan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C6H14ClNO3S |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C6H14ClNO3S/c1-12(10,11)5-6(2-7,3-8)4-9/h9H,2-5,8H2,1H3 |
Clave InChI |
RRZZGBGIQOEKTP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(CN)(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



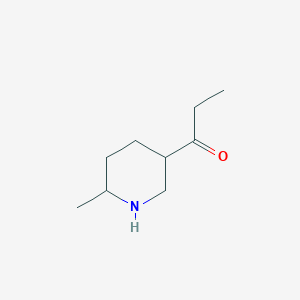
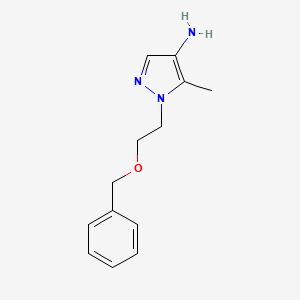


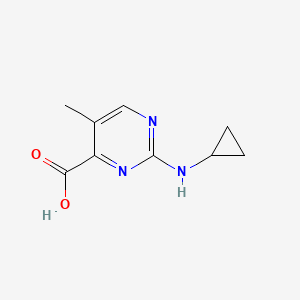
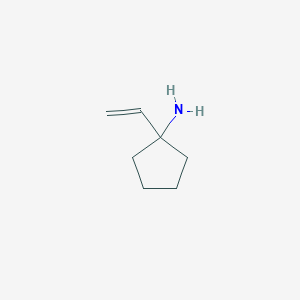

![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
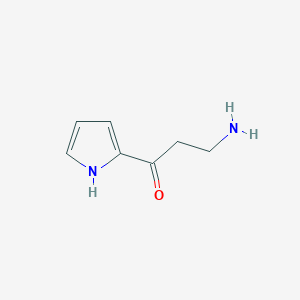
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

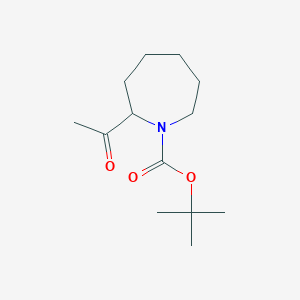
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
